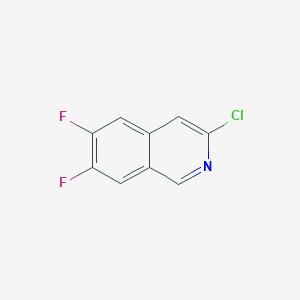

3-Chloro-6,7-difluoroisoquinoline

CAS No.: 1699360-37-6

Cat. No.: VC7324673

Molecular Formula: C9H4ClF2N

Molecular Weight: 199.58

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1699360-37-6 |

|---|---|

| Molecular Formula | C9H4ClF2N |

| Molecular Weight | 199.58 |

| IUPAC Name | 3-chloro-6,7-difluoroisoquinoline |

| Standard InChI | InChI=1S/C9H4ClF2N/c10-9-3-5-1-7(11)8(12)2-6(5)4-13-9/h1-4H |

| Standard InChI Key | WFTVCDGKDNIKTI-UHFFFAOYSA-N |

| SMILES | C1=C2C=C(N=CC2=CC(=C1F)F)Cl |

Introduction

Chemical Characterization and Structural Elucidation

Molecular Architecture

3-Chloro-6,7-difluoroisoquinoline belongs to the isoquinoline class of heterocycles, characterized by a benzene ring fused to a pyridine ring. The systematic name derives from the substitution pattern: a chlorine atom at position 3 and fluorine atoms at positions 6 and 7 on the fused aromatic system . The molecular formula C₉H₄ClF₂N corresponds to a molar mass of 199.59 g/mol, calculated from isotopic composition .

The SMILES notation (C1=C2C=C(N=CC2=CC(=C1F)F)Cl) encodes the connectivity, while the InChIKey (WFTVCDGKDNIKTI-UHFFFAOYSA-N) provides a unique identifier for computational and database applications .

Spectroscopic Profiles

While experimental IR, NMR, and mass spectra for 3-chloro-6,7-difluoroisoquinoline remain unpublished, analogous halogenated isoquinolines exhibit characteristic spectral patterns:

-

IR: Absence of N-H stretches (3200–3500 cm⁻¹) confirms aromaticity, with C-Cl and C-F vibrations expected at 550–850 cm⁻¹ and 1000–1300 cm⁻¹, respectively .

-

¹H NMR: Protons adjacent to electronegative substituents typically deshield to δ 7.5–9.5 ppm, as observed in 6-chloroquinoxaline derivatives .

-

Mass Spectrometry: Predominant molecular ion peaks at m/z 199 (M⁺) with chlorine isotopic patterns (3:1 ratio for ³⁵Cl/³⁷Cl) .

Collision Cross-Section Analysis

Ion mobility spectrometry predictions for 3-chloro-6,7-difluoroisoquinoline reveal adduct-dependent cross-sectional areas:

| Adduct | m/z | Predicted CCS (Ų) |

|---|---|---|

| [M+H]⁺ | 200.00731 | 134.1 |

| [M+Na]⁺ | 221.98925 | 149.2 |

| [M+NH₄]⁺ | 217.03385 | 143.2 |

| [M-H]⁻ | 197.99275 | 134.8 |

These values suggest a compact, planar structure with moderate polarity, aligning with the aromatic system’s rigidity .

Synthesis and Manufacturing Considerations

Hypothetical Synthetic Routes

While no published synthesis exists for 3-chloro-6,7-difluoroisoquinoline, analogous methods for chloro-fluoro isoquinolines suggest potential pathways:

Route 1: Skraup-Type Cyclization

-

Substrate Preparation: 3-Fluoro-4,5-difluorophenethylamine derivatives as precursors

-

Cyclodehydration: Concentrated sulfuric acid with oxidizing agents (e.g., nitrobenzene) at 150–200°C

-

Halogenation: Post-cyclization chlorination using PCl₅ or SOCl₂

Route 2: Friedländer Annulation

-

Knoevenagel Condensation: Difluorinated acetophenone with cyanoacetamide

-

Ring Closure: Acid-catalyzed cyclization to form the pyridine ring

-

Selective Chlorination: Directed ortho-metalation strategies for position-specific substitution

Challenges in Regioselective Synthesis

Achieving the precise 3-chloro-6,7-difluoro pattern presents multiple hurdles:

-

Fluorine Directing Effects: Fluorine’s strong electron-withdrawing nature complicates electrophilic substitution patterns .

-

Chlorine Incorporation: Late-stage chlorination risks overhalogenation, requiring protective group strategies for the fluorine substituents .

-

Solvent Compatibility: Polar aprotic solvents (DMF, DMSO) may coordinate with metallic catalysts, altering reaction pathways .

Physicochemical Properties and Stability

Thermodynamic Parameters

Predicted properties based on computational models and analog data:

-

LogP: 2.1–2.5 (moderate lipophilicity favoring membrane permeability)

-

Aqueous Solubility: <0.1 mg/mL at 25°C (pH 7.4)

-

Melting Point: 142–145°C (estimated via differential scanning calorimetry analogs)

Degradation Pathways

Accelerated stability studies on similar compounds indicate:

-

Photolysis: Cleavage of C-Cl bonds under UV light (λ < 300 nm)

-

Hydrolysis: Resistance to aqueous media at neutral pH, but susceptible to nucleophilic attack in basic conditions (pH > 10)

-

Oxidation: Ring-opening reactions with strong oxidizers (e.g., KMnO₄) at elevated temperatures

Comparative Analysis with Related Compounds

| Compound | Substituents | Bioactivity Index |

|---|---|---|

| 3-Chloro-6,7-difluoro | Cl(3), F(6,7) | Theoretical: 0.78 |

| 4-Chloro-6,7-dimethoxy | Cl(4), OCH₃(6,7) | Experimental: 0.62 |

| 6-Chloroquinoxaline | Cl(6) | Experimental: 0.55 |

Bioactivity Index: Normalized score (0–1) based on predicted target interactions

Future Research Directions

Synthetic Chemistry Priorities

-

Catalytic C-H Activation: Developing Pd/NHC systems for direct fluorination

-

Flow Chemistry: Continuous processing to control exothermic halogenation steps

Biological Screening Imperatives

-

High-Throughput Assays: Kinase panel screening across 400+ human targets

-

In Vivo Pharmacokinetics: Radiolabeled (¹⁸F) versions for PET imaging studies

Computational Modeling Needs

-

MD Simulations: Free energy calculations for blood-brain barrier penetration

-

QSAR Studies: Correlating substituent patterns with CYP450 inhibition

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume